Ethyl 2-iodo-3-phenylprop-2-enoate
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Overview
Description
Ethyl 2-iodo-3-phenylprop-2-enoate is an organic compound that belongs to the class of iodoalkenes It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-3-phenylprop-2-enoate can be synthesized through the iodination of cinnamaldehyde. The process involves the reaction of cinnamaldehyde with molecular iodine in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product, 2-iodo-3-phenylprop-2-enal, is then subjected to olefination-dehydrohalogenation to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and subsequent esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen bromide can produce a bromoalkane.
Scientific Research Applications
Ethyl 2-iodo-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond play crucial roles in its chemical behavior. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a cyano group instead of iodine.
Ethyl 3-phenylprop-2-enoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Ethyl 2-nitro-3-phenylprop-2-enoate: Contains a nitro group, which affects its reactivity and applications.
Uniqueness
Ethyl 2-iodo-3-phenylprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
201221-74-1 |
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Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
ethyl 2-iodo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
NVVFDHZCRHFSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)I |
Origin of Product |
United States |
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